molecular formula C21H23NO2S B2946512 N-(furan-3-ylmethyl)-2-phenyl-N-(2-(thiophen-2-yl)ethyl)butanamide CAS No. 1421530-17-7

N-(furan-3-ylmethyl)-2-phenyl-N-(2-(thiophen-2-yl)ethyl)butanamide

Cat. No. B2946512
CAS RN: 1421530-17-7
M. Wt: 353.48
InChI Key: SMXZZIVBQBBJPZ-UHFFFAOYSA-N
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Description

“N-(furan-3-ylmethyl)-2-phenyl-N-(2-(thiophen-2-yl)ethyl)butanamide” is a chemical compound with a molecular formula of C15H13N5OS and a molecular weight of 311.36. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene nucleus, a furan ring, and a butanamide group. The thiophene nucleus is a five-membered heteroaromatic compound containing a sulfur atom . The furan ring is a five-membered aromatic ring containing an oxygen atom. The butanamide group is a functional group consisting of a carbonyl group attached to an amine.

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, such as those found in this compound, have been extensively studied for their anticancer properties . The incorporation of thiophene units into drug molecules can enhance their pharmacological activity, making them potent candidates for cancer treatment. Research has shown that thiophene-containing compounds can act as kinase inhibitors, which are crucial in the regulation of cell growth and proliferation .

Material Science: Organic Semiconductors

The thiophene ring is a key component in the development of organic semiconductors . These materials are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electronic properties of thiophene make it suitable for use in devices that require high conductivity and stability .

Pharmacological Activity: Anti-inflammatory and Antimicrobial

Compounds containing thiophene have shown a wide range of therapeutic properties, including anti-inflammatory and antimicrobial activities . These properties are highly valuable in the development of new drugs that can treat various inflammatory disorders and combat microbial infections.

Industrial Chemistry: Corrosion Inhibitors

In industrial applications, thiophene derivatives serve as corrosion inhibitors . They protect metals and alloys from corrosion, which is essential for maintaining the integrity and longevity of industrial machinery and infrastructure.

Therapeutic Properties: Neuroprotective Agents

The furan component of the compound has been associated with neuroprotective effects . Furan derivatives can potentially be used to develop treatments for neurodegenerative diseases by protecting neuronal cells from damage.

Antibacterial Activity

Furan derivatives have been recognized for their antibacterial activity, making them important in the fight against drug-resistant bacterial strains . The compound’s furan moiety could be leveraged to synthesize new antibacterial agents with novel mechanisms of action.

Flavor and Fragrance Industry

Furan derivatives are also used as flavoring agents in the food industry . They contribute to the aroma and taste of various food products, enhancing their sensory qualities.

Drug Development: Voltage-gated Sodium Channel Blockers

Some thiophene-containing drugs act as voltage-gated sodium channel blockers . These are used as local anesthetics and in the treatment of conditions like epilepsy, providing a pathway for the compound’s application in drug development.

Future Directions

Thiophene and its substituted derivatives, like the one present in this compound, have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity . This offers some of the greatest hopes for success in present and future epoch .

Mechanism of Action

properties

IUPAC Name

N-(furan-3-ylmethyl)-2-phenyl-N-(2-thiophen-2-ylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2S/c1-2-20(18-7-4-3-5-8-18)21(23)22(15-17-11-13-24-16-17)12-10-19-9-6-14-25-19/h3-9,11,13-14,16,20H,2,10,12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXZZIVBQBBJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-3-ylmethyl)-2-phenyl-N-(2-(thiophen-2-yl)ethyl)butanamide

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